molecular formula C13H10N2O B12803582 2,4-Diamino-9h-fluoren-9-one CAS No. 6638-62-6

2,4-Diamino-9h-fluoren-9-one

Cat. No.: B12803582
CAS No.: 6638-62-6
M. Wt: 210.23 g/mol
InChI Key: WMNBHWWCHOVGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-9H-fluoren-9-one is a high-purity chemical reagent offered for advanced research and development purposes. Compounds based on the 9H-fluoren-9-one scaffold are of significant interest in multiple scientific fields due to their versatile properties. In medicinal chemistry, structurally similar fluorenone derivatives have been investigated as selective inhibitors for specific biological targets, such as Sirtuin 2 (SIRT2), and have shown potential in anticancer research . Other fluorenone analogs are explored for their antimicrobial and antibiofilm activities against various bacterial and fungal strains, which is crucial in addressing the challenge of antimicrobial resistance . Beyond biomedical applications, di-amino-substituted fluorenones serve as key building blocks in materials science. They are used as monomers in the synthesis of Covalent Organic Frameworks (COFs) for applications like photocatalytic hydrogen evolution from water, contributing to the development of sustainable energy solutions . The specific substitution pattern of the 2,4-diamino groups on the fluorenone core makes this compound a valuable intermediate for constructing more complex molecular architectures and functional materials. Researchers can utilize this compound to develop novel substances with tailored electronic, optical, or biological properties. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6638-62-6

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

2,4-diaminofluoren-9-one

InChI

InChI=1S/C13H10N2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H,14-15H2

InChI Key

WMNBHWWCHOVGHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3N)N

Origin of Product

United States

Synthetic Methodologies for 2,4 Diamino 9h Fluoren 9 One and Analogues

Established Routes to the Fluorenone Core Structure

The synthesis of the foundational fluorenone core is a critical first step. Researchers have developed several reliable methods to achieve this, ranging from metal-catalyzed reactions to oxidation processes.

Palladium-Catalyzed Carbonylative C-C Bond Formation for Fluoren-9-ones

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the construction of fluoren-9-ones is no exception. These methods often involve the formation of carbon-carbon bonds through a carbonylation process, where carbon monoxide is incorporated into the molecule.

One prominent strategy involves the palladium-catalyzed cyclocarbonylation of o-halobiaryls. nih.gov This reaction has been shown to be effective for a variety of substituted 2-iodobiphenyls, yielding 2-substituted fluoren-9-ones in high yields. The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the biphenyl (B1667301) starting material. nih.gov For instance, 4'-substituted-2-iodobiphenyls are efficiently converted to 2-substituted fluoren-9-ones. Similarly, 3'-substituted 2-iodobiphenyls can be used to produce 3-substituted fluoren-9-ones with excellent yields and good regioselectivity. nih.gov This methodology has also been successfully applied to the synthesis of polycyclic and heterocyclic fluorenones. nih.gov

Another approach utilizes a three-component reaction with aryl halides and arylboronic acids under a carbon monoxide atmosphere. This palladium-catalyzed carbonylative multiple C-C bond formation proceeds with good functional-group compatibility and results in moderate to excellent yields of various substituted fluoren-9-ones. researchgate.net Mechanistic studies suggest a sequential process where o-bromobiaryls are formed initially, followed by a cyclocarbonylation step. researchgate.net

Furthermore, palladium-catalyzed reactions that avoid the use of gaseous carbon monoxide have been developed. For example, formates can serve as a CO source in the synthesis of azaindoline-3-acetates and furoazaindolines through a Heck cyclization/carbonylation sequence. mdpi.com A similar external carbon monoxide-free carbonylation has been used for the rapid formation of fluoren-9-ones. acs.org The synthesis of fluorene (B118485) and its derivatives can also be achieved from 2-iodobiphenyls and CH2Br2 through a tandem palladium-catalyzed dual C-C bond formation. acs.org

Catalyst/ReagentsStarting MaterialsProductYieldReference
Palladium(II) acetate, XantPhos, Et3NAryl fluorosulfates, Aryl formatesEstersModerate to good mdpi.com
Palladium catalysto-halobiarylsSubstituted fluoren-9-onesHigh nih.gov
Palladium catalystAryl halides, Arylboronic acids, COSubstituted fluoren-9-onesModerate to excellent researchgate.net

Photocatalyzed Intramolecular Cyclization Approaches

Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions. rsc.org Several photocatalytic methods for the synthesis of fluorenones have been reported.

One such method involves the visible-light-mediated aerobic C-H oxidation of 9H-fluorenes using a Ru(bpy)32+–Cu(I) system. This approach provides a direct route to 9-fluorenones and is compatible with functional groups that might not be stable under traditional oxidation conditions. bsb-muenchen.de

Another innovative strategy is the deoxygenative radical cyclization of biarylcarboxylic acids via photoredox catalysis. This reaction proceeds through the generation of an acyl radical, which then undergoes intramolecular cyclization to form the fluorenone skeleton. acs.org This was the first reported instance of a photocatalytic intramolecular acyl radical coupling for the construction of a carbon-carbon bond to yield fluorenone products. acs.org

Furthermore, a dual nickel- and iridium-photocatalyzed radical cascade bicyclization of 1,5-enynes has been developed for the synthesis of diversely substituted fluorenes. acs.org This atom- and step-economic process is characterized by its mild conditions and broad substrate scope. acs.org Self-photocatalyzed cyclization reactions of enone-ynes have also been developed, proceeding without the need for a metal catalyst or external photosensitizer under blue light irradiation with air as the oxidant. rsc.org

Photocatalyst SystemSubstrateProductKey FeaturesReference
Ru(bpy)32+–Cu(I)9H-Fluorenes9-FluorenonesAerobic, visible light bsb-muenchen.de
Photoredox catalystBiarylcarboxylic acidsFluorenonesDeoxygenative radical cyclization acs.org
Dual Ni/Ir photocatalyst1,5-EnynesSubstituted fluorenesRadical cascade bicyclization acs.org
None (self-photocatalysis)Enone-ynesBenzo[b]fluorenonesMetal- and PC-free, blue light rsc.org

Aerobic Oxidation of 9H-Fluorenes

The direct oxidation of 9H-fluorenes to 9-fluorenones is a straightforward and efficient method for accessing the fluorenone core. Aerobic oxidation, using molecular oxygen from the air as the oxidant, is a particularly attractive "green" chemistry approach.

A highly efficient method for this transformation utilizes potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions. This process can be used to synthesize 9-fluorenones with a variety of substituents, including nitro, halogen, and alkyl groups, in high yields and purity. rsc.org

To further enhance the efficiency and sustainability of this reaction, a graphene-supported KOH composite has been developed as a catalyst. nih.govresearchgate.net This system allows for the aerobic oxidation of 9H-fluorenes to 9-fluorenone (B1672902) derivatives at room temperature in N,N-dimethylformamide (DMF). nih.govresearchgate.net This protocol features a simple work-up, and both the solvent and the catalyst can be recycled and reused, making it a cost-effective and environmentally friendly option with potential for industrial applications. nih.govresearchgate.net

Strategies for Introduction of Amino Functionalities

Once the fluorenone core is in place, the next crucial step in the synthesis of 2,4-Diamino-9H-fluoren-9-one is the introduction of the amino groups at the desired positions.

Nitration-Reduction Sequences for Diaminofluorenones

A classic and widely used method for introducing amino groups onto an aromatic ring is through a nitration-reduction sequence. This two-step process first introduces nitro groups onto the fluorenone core via electrophilic aromatic substitution, followed by the reduction of these nitro groups to amino groups.

The nitration of fluorenone can be controlled to yield different products. For example, mononitration to 2-nitrofluorenone can be achieved with nitric acid and sulfuric acid in water. researchgate.net By modifying the reaction conditions, such as increasing the amount of nitrating agent and the reaction temperature, dinitration to 2,7-dinitrofluorenone or even trinitration to 2,4,7-trinitrofluorenone can be accomplished. researchgate.net

A common route to diaminofluorenones involves the initial synthesis of 2,7-dinitrofluorenone from the reaction of 9H-fluorenone with concentrated sulfuric acid and nitric acid under reflux. google.com The subsequent reduction of the dinitro compound to 2,7-diaminofluorenone can be carried out using various reducing agents, such as iron powder and concentrated hydrochloric acid in an alcohol solution. google.com Another method for the reduction of 2,7-dinitrofluorenone involves the use of tin chloride or catalytic hydrogenation with a Lindlar catalyst. google.com

Starting MaterialReagentsProductReference
FluorenoneHNO3, H2SO4, H2O2-Nitrofluorenone researchgate.net
FluorenoneIncreased HNO3, H2SO4, reflux2,7-Dinitrofluorenone researchgate.net
9H-FluorenoneConc. H2SO4, Conc. HNO3, reflux2,7-Dinitrofluorenone google.com
2,7-DinitrofluorenoneFe powder, Conc. HCl, alcohol2,7-Diaminofluorenone google.com
2,7-DinitrofluorenoneTin chloride or H2/Lindlar catalyst2,7-Diaminofluorenone google.com

Condensation Reactions Involving Amino Groups

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water. libretexts.orgbritannica.com These reactions are fundamental in organic chemistry and can be utilized in the synthesis and further functionalization of amino-substituted fluorenones.

For example, the amino groups of diaminofluorenones can undergo condensation reactions with carbonyl compounds. One such reaction is the formation of a dipeptide when two amino acids combine, forming a peptide bond and eliminating a molecule of water. libretexts.org While not directly the synthesis of this compound itself, this principle of forming new bonds from amino groups is relevant.

In the context of fluorenone chemistry, the amino groups of a synthesized diaminofluorenone, such as 2,7-diaminofluorenone, can be further reacted. For instance, they can be involved in imine condensation reactions. escholarship.org The synthesis of fluorenyl-hydrazonothiazole derivatives has been achieved through the Hantzsch reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds, which involves condensation steps. mdpi.com

While the direct synthesis of this compound via a condensation reaction as the primary amino group introduction method is less commonly detailed, the amino groups, once installed, are reactive handles for a wide array of subsequent condensation reactions to build more complex molecules.

Reaction TypeReactantsProduct TypeKey FeatureReference
Peptide bond formationTwo amino acidsDipeptideFormation of a C-N bond with loss of water libretexts.org
Imine condensationDiaminofluorenone, Carbonyl compoundSchiff baseFormation of a C=N bond escholarship.org
Hantzsch thiazole (B1198619) synthesisHydrazinocarbothioamide, α-halocarbonylThiazole derivativeHeterocycle formation via condensation mdpi.com

Direct Amination Procedures

The synthesis of this compound from non-aminated precursors is a foundational process in accessing this valuable scaffold. The term "direct amination" in this context typically refers to multi-step sequences where amino functionalities are installed onto the core 9H-fluoren-9-one framework, as single-step C-H amination at these specific positions remains a significant synthetic challenge.

The most established and widely employed route involves a two-step nitration-reduction sequence. The process commences with the electrophilic nitration of 9H-fluoren-9-one. Treatment with a potent nitrating mixture, classically concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃), introduces nitro groups onto the aromatic ring. The electron-withdrawing nature of the carbonyl group at C9 directs nitration primarily to the C2 and C7 positions, with further nitration leading to the formation of 2,4,7-trinitro and other isomers. Careful control of reaction conditions (temperature, time, and stoichiometry of nitrating agents) is essential to maximize the yield of the desired intermediate, 2,4-Dinitro-9H-fluoren-9-one.

Following isolation and purification, this dinitro intermediate undergoes a robust reduction to afford the target diamine. A variety of reducing agents are effective for this transformation. Classical methods include the use of metals in acidic media, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or iron powder in acetic or hydrochloric acid. Catalytic hydrogenation, employing hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst, represents a cleaner alternative that often provides high yields and simplifies product workup.

More contemporary approaches, while less common for this specific substrate, include transition-metal-catalyzed amination reactions (e.g., Buchwald-Hartwig amination). Such a strategy would necessitate a 2,4-dihalo-9H-fluoren-9-one precursor (e.g., 2,4-dibromo-9H-fluoren-9-one), which would then be coupled with an ammonia (B1221849) surrogate in the presence of a palladium or copper catalyst, a suitable phosphine (B1218219) ligand, and a base. While synthetically elegant, the cost and availability of the dihalogenated starting material often make the nitration-reduction pathway more practical for large-scale preparations.

MethodPrecursorKey ReagentsKey IntermediateFinal Product
Nitration-Reduction9H-fluoren-9-one1. HNO₃ / H₂SO₄ 2. SnCl₂ / HCl or H₂ / Pd-C2,4-Dinitro-9H-fluoren-9-oneThis compound
Catalytic Amination2,4-Dibromo-9H-fluoren-9-oneAmmonia source, Pd or Cu catalyst, phosphine ligand, baseNone (Direct coupling)This compound

Synthesis of Derivatized this compound Structures

The presence of two primary aromatic amino groups at the C2 and C4 positions renders this compound a highly versatile building block for the construction of more complex molecular architectures. These amino groups serve as potent nucleophilic handles, enabling a wide range of derivatization reactions. The distinct electronic environment and spatial arrangement of these groups allow for their participation in reactions to form imines, act as foundational units for the annulation of new heterocyclic rings, and serve as anchor points for grafting large, functional ligands. The subsequent sections detail these key derivatization strategies.

Formation of Schiff Bases and Related Imines

The reaction of the primary amino groups of this compound with aldehydes and ketones is a straightforward and efficient method for synthesizing bis-Schiff base (di-imine) derivatives. This condensation reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the C=N double bond characteristic of an imine.

Typically, the reaction is conducted by refluxing the diamine with at least two molar equivalents of the desired carbonyl compound in a suitable solvent, such as ethanol (B145695) or toluene. The inclusion of a catalytic amount of a weak acid, like glacial acetic acid, is often employed to facilitate the dehydration step. When using toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

The choice of aldehyde dictates the properties of the resulting ligand. For example, reaction with two equivalents of salicylaldehyde (B1680747) yields a tetradentate Schiff base ligand featuring two imine nitrogens and two phenolic hydroxyl groups. Such products are of significant interest in coordination chemistry due to their ability to form stable, well-defined complexes with a variety of metal ions. The reaction with simple aromatic aldehydes, such as benzaldehyde, produces conjugated di-imine systems that can exhibit unique photophysical properties.

Aldehyde ReactantProduct DescriptionKey Structural FeatureTypical Reaction Conditions
Salicylaldehyde (2 equiv.)Bis-Schiff base with ortho-hydroxyl groupsN₂O₂ tetradentate chelation siteEthanol, reflux, catalytic acetic acid
Benzaldehyde (2 equiv.)Bis-Schiff base with terminal phenyl ringsExtended π-conjugationToluene, reflux, Dean-Stark trap
4-Pyridinecarboxaldehyde (2 equiv.)Bis-Schiff base with terminal pyridyl groupsMetal-coordinating pyridyl nitrogen sitesEthanol, reflux

Heterocyclization Reactions Utilizing Amino-Fluorenone Scaffolds

The 2,4-diamino substitution pattern on the fluorenone core provides a unique platform for constructing novel fused heterocyclic systems. In these reactions, the two amino groups act in concert with a bifunctional reagent to build a new ring onto the existing aromatic framework. These heterocyclization reactions significantly expand the structural diversity of fluorenone-based compounds, leading to polycyclic molecules with potentially enhanced electronic and material properties.

A notable example involves the reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) (2,4-pentanedione). In a reaction analogous to a Combes quinoline (B57606) synthesis or Knorr pyrrole (B145914) synthesis, the amino groups can condense with the dicarbonyl reagent to form a new seven-membered diazepine (B8756704) ring fused to the fluorenone skeleton. The reaction typically proceeds under acidic or thermal conditions, where one amino group forms an enamine with one carbonyl, followed by intramolecular cyclization involving the second amino group and the remaining carbonyl, and subsequent dehydration. The resulting fluorenone-fused diazepine system integrates the rigid, fluorescent fluorenone unit with a flexible, metal-coordinating diazepine ring. Other bifunctional electrophiles, such as α-haloketones or 1,2-dicarbonyls, can be similarly employed to generate different fused heterocyclic structures.

Grafting of Complex Ligands to Fluorenone Amino Groups

Beyond simple derivatization, the amino groups of this compound are excellent anchor points for covalently attaching large, pre-synthesized functional molecules. This "grafting" approach is a powerful strategy for creating hybrid materials that combine the intrinsic properties of the fluorenone core (e.g., thermal stability, fluorescence) with the specific functions of the appended ligand (e.g., redox activity, ion recognition, biological targeting).

The most common method for achieving this covalent linkage is through amide bond formation. This involves reacting the diamine with a molecule containing a carboxylic acid or an activated acyl group (like an acyl chloride). For instance, to create a redox-active polymer precursor, this compound can be reacted with two equivalents of ferrocenecarboxylic acid in the presence of a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the more reactive ferrocenoyl chloride can be used in the presence of a non-nucleophilic base. This reaction yields a molecule where two ferrocene (B1249389) units are appended to the fluorenone core via stable amide bonds.

This modular approach allows for the rational design of multifunctional materials. Other complex units, such as porphyrins, crown ethers, or biotin, each functionalized with a carboxylic acid handle, can be similarly grafted onto the fluorenone scaffold, tailoring the final molecule for applications in sensing, catalysis, or materials science.

Computational and Theoretical Investigations of 2,4 Diamino 9h Fluoren 9 One and Its Electronic Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. nih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov This section outlines the expected results from DFT calculations on 2,4-Diamino-9H-fluoren-9-one.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For this compound, the process would involve calculating the forces on each atom and adjusting their positions until a stable structure on the potential energy surface is found. nih.gov

The core of the molecule is the rigid, planar fluorenone system. The primary conformational flexibility would arise from the orientation of the two amino (-NH₂) groups at the 2- and 4-positions. While rotation around the C-N bonds is possible, the amino groups are expected to be largely coplanar with the aromatic rings to maximize resonance stabilization. This planarity facilitates the donation of the nitrogen lone-pair electrons into the fluorene (B118485) π-system.

A computational analysis would confirm the planarity of the fluorenone skeleton and determine the precise bond lengths and angles. Based on studies of similar aromatic amines, the C-N bond lengths are expected to have partial double-bond character, being shorter than a typical C-N single bond. The geometry of the amino groups would likely be slightly pyramidalized.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) This table is illustrative, based on typical values for fluorenone and aromatic amines, as specific published data for this compound is unavailable.

Parameter Predicted Value Rationale
C=O Bond Length ~1.22 Å Typical for a conjugated ketone.
C-N Bond Length ~1.38 Å Shorter than a single bond due to resonance.
C-C (Aromatic) 1.39 - 1.42 Å Typical aromatic bond lengths.
N-H Bond Length ~1.01 Å Standard N-H single bond length.
C-N-H Bond Angle ~118-120° Reflects sp² hybridization of nitrogen.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's electronic behavior, including its reactivity and optical properties. nih.govbeilstein-journals.org The energy difference between them is known as the HOMO-LUMO gap (or band gap), which is a key indicator of molecular stability and the energy required for electronic excitation. nih.gov

For this compound, the electronic structure is defined by the interplay between the electron-donating amino groups and the electron-accepting fluorenone core.

HOMO: The HOMO is expected to be delocalized across the entire π-system but with significant contributions from the nitrogen lone pairs of the two amino groups. The amino groups, being strong electron donors, raise the energy of the HOMO compared to the parent fluorenone molecule.

LUMO: The LUMO is anticipated to be primarily located on the electron-deficient fluorenone moiety, with significant density on the carbonyl group (C=O) and the adjacent carbon atoms.

HOMO-LUMO Gap: The introduction of the two strong electron-donating amino groups is predicted to significantly decrease the HOMO-LUMO gap compared to unsubstituted fluorenone. A DFT study on fluorenone reported a HOMO-LUMO gap of 5.91 eV for the related fluorenol and 6.46 eV for fluorenone itself. nih.gov The presence of the amino groups would lower this gap considerably, shifting the molecule's absorption into the visible region. This reduction in the energy gap is a direct consequence of the intramolecular charge-transfer character of the molecule.

Table 2: Comparison of Calculated Frontier Orbital Energies (Illustrative) Data for Fluorenone is from a published study. nih.gov Data for the diamino-derivative is a qualitative prediction.

Compound HOMO Energy (eV) LUMO Energy (eV) Band Gap (ΔE) (eV)
Fluorenone -7.99 -1.53 6.46

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. matrix-fine-chemicals.com Each calculated frequency is associated with a specific normal mode of vibration, such as bond stretching or bending. matrix-fine-chemicals.com Comparing the theoretical spectrum with an experimental one allows for precise assignment of the observed absorption bands. nih.gov

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, characteristic absorption band expected in the region of 1680-1710 cm⁻¹. The conjugation with the fluorene ring system lowers this frequency from that of a simple aliphatic ketone.

N-H Stretch: The amino groups would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

C-N Stretch: This mode would appear in the fingerprint region, likely between 1250-1350 cm⁻¹.

Aromatic C-H and C=C Stretches: These would produce a series of bands characteristic of the substituted aromatic system.

Theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation, so a scaling factor is typically applied to improve agreement with experimental data. matrix-fine-chemicals.comacs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To investigate what happens when the molecule absorbs light, Time-Dependent DFT (TD-DFT) is employed. This method is highly effective for calculating the energies of electronic excited states and simulating UV-visible absorption and emission spectra. nih.govchemicalbook.com

TD-DFT calculations predict the vertical excitation energies (from the ground state to various excited states) and their corresponding oscillator strengths, which determine the intensity of absorption peaks. nih.gov

For this compound, the lowest energy electronic transition, corresponding to the longest wavelength absorption peak (λ_max), would be the HOMO → LUMO transition. Given the nature of these orbitals, this transition would have significant π-π* character but also a strong Intramolecular Charge Transfer (ICT) component. A new absorption band is predicted to appear in the visible region due to the introduction of the amino groups, a feature observed in other aminofluorenones. acs.org The calculations would likely predict this absorption maximum to be in the range of 400-500 nm.

Simulation of the emission spectrum (fluorescence) involves optimizing the geometry of the first excited state (S₁) and calculating the energy difference for the transition back to the ground state (S₀). A significant Stokes shift (the difference between the absorption and emission maxima) is expected, which is characteristic of molecules that are more polar in their excited state than in their ground state. chemicalbook.com

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO. In this compound, this corresponds to moving electron density from the amino groups (donors) to the fluorenone core (acceptor). ossila.com This phenomenon is known as Intramolecular Charge Transfer (ICT). ossila.com

TD-DFT analysis can quantify the extent of this charge transfer. The resulting excited state is significantly more polar than the ground state, with a large dipole moment. This explains why the fluorescence of such donor-acceptor molecules is often highly sensitive to the polarity of the solvent (solvatochromism). Studies on other aminofluorenone derivatives have confirmed that their lowest excited state is an ICT state. acs.org The introduction of a second amino group at the 4-position, in addition to the one at the 2-position, would be expected to enhance this ICT character, leading to a more polarized excited state and potentially a larger Stokes shift compared to mono-amino derivatives. nih.govacs.org In some molecules, this charge transfer can be accompanied by structural changes, such as twisting, leading to a Twisted Intramolecular Charge Transfer (TICT) state, which often provides a non-radiative decay pathway. mdpi.com A full computational analysis would explore the potential energy surface of the excited state to determine if such TICT states are stable minima.

Mechanistic Elucidation through Computational Approaches

Reaction Mechanism Studies of Amination and Derivatization

There is no available research detailing the computational investigation of amination or other derivatization reaction mechanisms specifically for this compound.

General synthetic methods for creating substituted fluorenones are well-documented, often involving multi-step processes starting from fluorene or its derivatives. nih.gov These syntheses can include amination steps. For example, the synthesis of various 2,7-diamidofluorenones has been reported, highlighting methods to introduce amino-functional groups onto the fluorenone core. nist.gov However, computational studies elucidating the step-by-step mechanisms, transition states, and energy profiles for these reactions on the 2,4-diamino isomer are absent from the literature.

Sensing Mechanism Investigations (e.g., for Ion Detection)

There are no published studies on the use of this compound in ion sensing, nor are there computational investigations into its potential sensing mechanisms.

While fluorene and fluorenone derivatives are explored as fluorescent chemosensors, the specific properties of the 2,4-diamino substituted variant have not been computationally modeled for this purpose. Theoretical studies, often using Time-Dependent DFT (TD-DFT), are crucial for understanding how a molecule's electronic structure changes upon binding with an ion, which is the basis for its sensing behavior. researchgate.net Such investigations would typically model the interaction between the fluorenone derivative and various ions, calculating changes in absorption and emission spectra to predict sensing selectivity and sensitivity.

Prediction of Structure-Property Relationships for Design Rationalization

Specific computational predictions of structure-property relationships for this compound are not found in the scientific literature.

Computational chemistry is a powerful tool for establishing relationships between a molecule's structure and its physical, chemical, and electronic properties. For related compounds, such as other fluorene derivatives, DFT calculations have been used to correlate the molecular geometry and electronic structure with observable properties like photophysical behavior and nonlinear optical activity. nih.gov These studies help in the rational design of new materials with desired characteristics. For this compound, such an analysis would involve calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moments, and charge distribution to predict its electronic and optical properties. The absence of these specific computational studies prevents a detailed discussion on the rational design of materials based on this particular compound.

Advanced Applications and Research Directions of 2,4 Diamino 9h Fluoren 9 One

Sensor and Probe Development

The inherent fluorescence and reactive amino groups of diaminofluorenone structures make them promising candidates for the development of chemical sensors. Research into these applications for the 2,4-isomer, however, is still in its nascent stages compared to its more studied isomers like 2,7-diamino-9H-fluoren-9-one.

Fluorescent Chemosensors for Metal Ion Detection (e.g., Cu²⁺, Al³⁺, Cr³⁺)

While specific studies on the use of 2,4-Diamino-9H-fluoren-9-one for the detection of Cu²⁺, Al³⁺, and Cr³⁺ are not extensively documented in publicly available literature, the general class of fluorene-based compounds has shown significant promise in this area. For instance, a Schiff base derivative of a related fluorene (B118485) compound has been investigated as a fluorescent chemosensor and demonstrated high sensitivity and selectivity for Al³⁺ ions. Another study highlighted a single fluorescent chemosensor based on a fluorene derivative capable of detecting multiple targets including Cu²⁺ and Al³⁺ in living cells. cymitquimica.com These examples suggest the potential of the fluorenone core in designing effective metal ion sensors. The specific performance of the 2,4-diamino isomer in this capacity remains a subject for future investigation.

Anion Sensing Capabilities (e.g., Iodide, Cyanide)

The development of anion sensors using this compound is another area with limited specific research. However, the foundational chemistry of related compounds provides a strong rationale for their potential in this application. The amino groups on the fluorenone ring can act as hydrogen bond donors, enabling interaction with various anions. For example, a colorimetric sensor based on a 2,4-dinitrophenylhydrazone derivative has shown a high affinity for anions such as cyanide. This suggests that the structural motifs present in this compound could be leveraged for the design of effective anion detectors.

Development of Fluorescent Biomarkers and Imaging Agents

The fluorescent properties of fluorene derivatives make them attractive candidates for biomarkers and imaging agents in biological systems. um.edu.mt The unique size and structure of such nanomaterials offer benefits like excellent photostability and tunable emission wavelengths. um.edu.mt While the application of this compound as a fluorescent biomarker is not yet established, the broader class of fluorene-based probes is being explored for the detection and imaging of various biological molecules and ions. um.edu.mtxjenza.org For instance, a fluorene derivative has been developed as a two-photon absorption probe with high sensitivity for Zn²⁺, demonstrating its potential for bio-imaging applications.

Implementation in Molecular Logic Gates

Molecular logic gates are at the forefront of developing "intelligent" molecules that can perform computational functions based on chemical inputs. These systems often rely on changes in fluorescence as an output signal. organic-chemistry.orgossila.com The design of these gates frequently incorporates a fluorophore, a receptor for binding analytes, and a spacer. organic-chemistry.org While there are no specific reports on the use of this compound in molecular logic gates, the fundamental components of this compound—a fluorescent fluorenone core and reactive amino groups that can be functionalized into receptors—make it a theoretically viable candidate for such applications.

Materials Science and Optoelectronics

The rigid, planar structure and π-conjugated system of the fluorene backbone are highly desirable for applications in materials science, particularly in the development of organic electronic materials.

Incorporation into π-Conjugated Polymer Systems

Fluorene and its derivatives are key building blocks in the synthesis of π-conjugated polymers for optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. nih.govfrontiersin.org The substitution pattern on the fluorene ring significantly influences the polymer's electronic and photophysical properties. While the incorporation of this compound into such polymer systems is not specifically detailed in the literature, related diamino-fluorene monomers are used to create high-performance polymers. For example, 9,9-bis(4-aminophenyl)fluorene is a common monomer for synthesizing thermally stable polyimides with applications in electronics and photonics. The amino groups of this compound could similarly allow for its polymerization into novel materials with unique properties, though this remains an area for future exploration.

Utility in Organic Semiconductors (e.g., OLEDs, OFETs, OPVs)

The fluorenone core is a key building block in the synthesis of organic semiconductors due to its electron-withdrawing nature and rigid, planar structure, which facilitates charge transport. Derivatives of 9H-fluoren-9-one are actively being developed for various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs): Polyfluorenes, polymers based on the fluorene subunit, are of great interest for OLED applications because of their high charge-carrier mobility and efficient, pure blue electroluminescence. ossila.com Precursors such as 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are synthesized to create these polymer semiconductors. ossila.com Blending different polyfluorene derivatives, like PFO (F8) and F8BT, can lead to the creation of high-efficiency green OLEDs. ossila.com

Organic Field-Effect Transistors (OFETs): Fluorenone-based small molecules have been synthesized and characterized as organic semiconductors for OFETs. researchgate.net In one study, a fluorenone derivative incorporating alkylated double thiophene (B33073) units was used in a vacuum-deposited thin film, which exhibited p-channel transistor characteristics. researchgate.net This device demonstrated a hole mobility as high as 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net

Organic Photovoltaics (OPVs): In the field of organic solar cells, fluorenone has been utilized as a core electron-withdrawing block to construct non-fullerene acceptors. rsc.org For instance, a compound abbreviated as DPP-FN-DPP was synthesized using a 9-fluorenone (B1672902) core. This material showed broad absorption in the 300–700 nm range and an optical bandgap of 1.75 eV, making it a viable component for solution-processable organic solar cells. rsc.org Furthermore, fluorene-based conjugated polyelectrolytes, like PFN, are used as an interlayer between the cathode and the active layer in OPV devices to enhance electron extraction efficiency. ossila.com

Development of Photoresponsive Materials

The inherent photochemical properties of the fluorene nucleus make its derivatives suitable for creating photoresponsive materials. These materials can change their properties upon exposure to light, making them useful in sensors, optical switching, and data storage. The fluorenone moiety, with its conjugated system, is a chromophore that can be integrated into larger molecular or polymeric systems to impart light-sensitive characteristics. Research into fluorene-based chromophores for nonlinear optical (NLO) applications highlights their potential, as their electronic properties can be finely tuned, a key aspect for developing advanced photoresponsive systems. nih.gov

Design of Supramolecular Architectures and Functional Networks

The structure of fluorene derivatives, particularly those with hydrogen-bonding groups like amines, allows for the construction of complex, self-assembled supramolecular structures. These ordered assemblies are governed by non-covalent interactions.

In a series of chromophores based on 9,9-dimethyl-9H-fluoren-2-amine, single-crystal X-ray analysis revealed the formation of supramolecular architectures. nih.gov These structures were stabilized by:

CH−π interactions: Strong intermolecular interactions (3.144 Å) were observed between a phenyl ring and a C-H bond of the fluorene unit. nih.gov

Hydrogen bonding: H-bonding was noted between a bromine atom and a methyl group hydrogen (4.126 Å) in one derivative, and between a nitro group and a fluorene aromatic C-H (3.140 Å) in another. nih.gov

These interactions lead to staggered packing and stabilized molecular arrangements that can restrict molecular rotation, which is a desirable property for functional materials. nih.gov The amino groups on the this compound backbone provide ideal sites for forming such hydrogen-bonded networks, suggesting its utility in crystal engineering and the design of functional porous materials.

Biological Activity and Mechanistic Insights (Excluding Clinical Data)

The fluorene nucleus is present in numerous biologically active molecules, and its derivatives are studied for a range of therapeutic effects, including antimicrobial and anticancer properties. nih.gov

Investigation of Anticancer Properties and Cellular Interference Mechanisms

Derivatives of 9H-fluoren-9-one have shown potential as anticancer agents.

In one study, newly synthesized O-aryl-carbamoyl-oxymino-fluorene derivatives were evaluated for their toxicity against tumor cells. The calculated IC50 values indicated the potential of these compounds to inhibit the proliferation of tumoral cells. nih.govresearchgate.net

Another study on a series of 2,7-diamidofluorenones, which are structurally related to the 2,4-diamino isomer, demonstrated that some of these compounds exhibit good antiproliferative activity. Their mechanism of action was identified as the inhibition of topoisomerase I, a crucial enzyme for DNA replication in cancer cells. nih.gov

Exploration of Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of fluorenone derivatives has been an active area of research, targeting a wide range of pathogens.

Antibacterial and Antifungal Activity: Several studies have documented the efficacy of fluorenone derivatives against various bacterial and fungal strains.

A series of O-aryl-carbamoyl-oxymino-fluorene derivatives demonstrated promising antimicrobial and significant antibiofilm activity. nih.gov The presence of different chemical groups influenced the activity spectrum; for example, a chlorine atom enhanced activity against Staphylococcus aureus, while a methyl group improved activity against Candida albicans. nih.gov

In another investigation, fluorenyl-hydrazonothiazole derivatives were synthesized and screened against multidrug-resistant pathogens. While activity against Gram-positive bacteria and fungi was generally high (MIC > 256 µg/mL), some compounds showed notable effects against specific strains like S. aureus and E. faecalis. mdpi.com

The introduction of a fluorene moiety into other molecular structures is a strategy used to improve pharmacological properties, including antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

The table below summarizes the antimicrobial activity of some O-aryl-carbamoyl-oxymino-fluorene derivatives.

Microbial StrainMIC (mg/mL)MBC (mg/mL)MBIC (mg/mL)
Staphylococcus aureus0.156 - 100.312 - 100.009 - 1.25
Candida albicans0.156 - 100.312 - 100.009 - 1.25
Other bacterial/fungal strains0.156 - 100.312 - 100.009 - 1.25
Data derived from studies on O-aryl-carbamoyl-oxymino-fluorene derivatives. nih.gov

Antiviral Activity: Fluorenone derivatives have also been investigated for their antiviral properties. For example, the compound tilorone (B613820) (2,7-bis(2-diethylaminoethoxy)fluoren-9-one) is known for its antiviral and cytokine-inducing properties. nih.gov Research has shown that tilorone can inhibit the DnaG primase of Staphylococcus aureus, although this did not translate to inhibiting bacterial growth, highlighting the need for structural modifications to improve cell penetration. nih.gov This demonstrates the potential of the fluorenone scaffold in developing new antiviral agents.

Studies on Neuromodulatory Effects and Receptor Interactions

While direct studies on the neuromodulatory effects of this compound are not extensively documented in current literature, the broader class of fluorene and 9-fluorenone derivatives has shown a range of pharmacological activities, suggesting potential for neurological applications.

Certain fluorene-containing drugs have demonstrated effects on the nervous system. For instance, some derivatives are known to act as antispasmodics, while others, like indecainide, function as antiarrhythmic agents, and hexafluronium (B1222030) bromide acts as a nicotinic acetylcholine (B1216132) receptor antagonist. nih.gov The 9-fluorenone class, in particular, includes substances with diverse therapeutic applications, such as the antiviral agent tilorone, the antineoplastic compound benfluron, and the cardiodepressant fluodipine. nih.gov

The potential for fluorene derivatives to act as neuromodulators is an active area of research. The structural characteristics of the 9-fluorenone core, combined with various substitutions, can lead to compounds with specific interactions with neurological targets. Future research may focus on synthesizing and screening a library of this compound analogs to identify compounds with significant neuromodulatory or receptor-binding activities.

DNA and RNA Interaction Studies, including Selective Binding and Grooved Interactions

The interaction of small molecules with DNA and RNA is a critical aspect of drug design, particularly for anticancer and antiviral therapies. Fluorenone derivatives have been investigated for their ability to bind to nucleic acids.

A study on a novel fluorenone-appended Schiff base (L) demonstrated its interaction with calf thymus DNA (ct-DNA). nih.gov Spectroscopic analysis, including UV-Vis absorption and fluorescence spectroscopy, indicated that the compound binds within the minor groove of the DNA. nih.gov The binding constant (Kb) for this interaction was determined to be 0.15 × 10⁴ M⁻¹. nih.gov Further elucidation of the binding mode through circular dichroism, melting studies, and viscosity measurements supported the groove-binding mechanism. nih.gov Thermodynamic analysis revealed that hydrophobic forces are the primary drivers of this binding process. nih.gov

Another proposed mechanism for the interaction of mutagenic fluorene derivatives with DNA involves the molecule interacting with the carbon-8 of guanine (B1146940) and the C-4 amino group of an adjacent cytosine residue. nih.gov This suggests that the substitutions on the fluorene ring play a crucial role in the nature and specificity of the DNA interaction.

These findings suggest that the this compound scaffold has the potential to interact with DNA, likely through groove binding. The amino groups at the C2 and C4 positions could further influence the binding affinity and selectivity.

Table 1: DNA Interaction Profile of a Fluorenone-Appended Schiff Base

ParameterFindingReference
Binding Target calf thymus DNA (ct-DNA) nih.gov
Binding Mode Minor Groove Binding nih.gov
Binding Constant (Kb) 0.15 × 10⁴ M⁻¹ nih.gov
Primary Driving Force Hydrophobic Interactions nih.gov

Molecular Docking and Computational Studies of Protein Interactions

Molecular docking and computational studies are powerful tools for predicting and analyzing the interactions between small molecules and biological macromolecules. These methods have been applied to fluorenone derivatives to understand their potential as therapeutic agents.

In the study of the fluorenone-appended Schiff base (L) that interacts with ct-DNA, molecular docking simulations were employed to visualize and confirm the binding mode. nih.gov The computational results corroborated the experimental findings, showing a preference for minor groove binding. nih.gov

In a different study, molecular docking was used to investigate the biological activity of fluorenone Schiff bases against the bacterial protein Proteus mirabilis catalase. Among the tested compounds, N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamine exhibited the highest docking score of 81,947, indicating a strong potential for interaction with the protein's active site. nih.gov

These computational approaches are valuable for screening virtual libraries of this compound derivatives against various protein targets, including enzymes and receptors implicated in disease. This can help prioritize compounds for synthesis and biological evaluation, accelerating the discovery of new therapeutic agents.

Table 2: Molecular Docking Studies of Fluorenone Derivatives

CompoundTarget ProteinDocking ScorePredicted InteractionReference
Fluorenone-appended Schiff base (L)calf thymus DNA (ct-DNA)Not specifiedMinor Groove Binding nih.gov
N,N'-bis-Fluoren-9-yliden-ethane-1,2-diamineProteus mirabilis catalase81,947High binding affinity nih.gov

Environmental Significance and Biodegradation Studies of Fluorenones

Microbial Degradation Pathways of Fluorene (B118485) Derivatives

The microbial degradation of the basic fluorene structure has been the subject of multiple scientific investigations. Bacteria capable of utilizing fluorene as a sole carbon and energy source have been isolated from various environments. These microorganisms typically initiate the breakdown of the fluorene molecule through specific enzymatic actions.

The degradation of fluorene often commences with an oxidation step. One common pathway begins with the oxidation of the C9 position of the fluorene molecule, which leads to the formation of 9-fluorenol, and subsequently, 9-fluorenone (B1672902). From 9-fluorenone, the degradation can proceed via two main routes: cleavage of the five-membered ring or cleavage of one of the six-membered aromatic rings.

Several bacterial genera have been identified as capable of degrading fluorene and its derivatives. These include Sphingobacterium, Arthrobacter, Brevibacterium, Burkholderia, Mycobacterium, and Pseudomonas. nih.gov The initial enzymatic attack is often carried out by dioxygenase or monooxygenase enzymes. For instance, in some bacteria, a dioxygenase attacks the aromatic ring, while in others, a monooxygenase targets the C9 position. nih.gov

For amino-substituted aromatic compounds, bacterial degradation pathways are also well-documented, primarily for simpler monocyclic amines like aniline (B41778). Bacteria can initiate the degradation of aromatic amines through several mechanisms, including the action of dioxygenases, deamination (removal of the amino group), or hydroxylation. nih.gov The enzyme aniline dioxygenase, for example, converts aniline to catechol, which is then funneled into central metabolic pathways. elifesciences.org In some cases, the amino group can be enzymatically oxidized to a nitro group via a hydroxylamine (B1172632) intermediate. zendy.ionih.gov

Given the structure of 2,4-Diamino-9H-fluoren-9-one, it is plausible that its biodegradation would involve a combination of pathways observed for both fluorenone and aromatic amines. The presence of two amino groups would likely influence the initial enzymatic attack, potentially making the aromatic ring more susceptible to oxidation by dioxygenases. It is also possible that deamination or oxidation of the amino groups could occur as initial steps.

Table 1: Bacterial Genera Involved in the Degradation of Fluorene and Aromatic Amines

Compound ClassRepresentative Bacterial Genera
Fluorene/FluorenoneArthrobacter, Sphingobacterium, Pseudomonas, Terrabacter, Brevibacterium nih.govbioline.org.br
Monocyclic Aromatic AminesAcinetobacter, Burkholderia, Pseudomonas, Arthrobacter, Comamonas nih.govresearchgate.netfrontiersin.org

Identification and Characterization of Biodegradation Metabolites

The metabolites produced during the biodegradation of fluorene have been extensively studied. The initial oxidation product, 9-fluorenone, is a common intermediate. researchgate.net Further degradation of 9-fluorenone by various bacteria has been shown to yield a range of metabolites.

For example, studies with Arthrobacter sp. have identified metabolites such as 4-hydroxy-9-fluorenone, which indicates that hydroxylation of the aromatic ring can occur. zendy.io The degradation can proceed to ring cleavage, leading to the formation of phthalate (B1215562), which is then further metabolized. nih.gov In some pathways, indanone derivatives are formed as intermediates. nih.gov

For aromatic amines, the initial metabolites often involve hydroxylated versions of the parent compound. For instance, the degradation of aniline can proceed through catechol. elifesciences.org In the case of 2-aminophenol, the aromatic ring is cleaved to form 2-aminomuconic-6-semialdehyde. frontiersin.org The degradation of anthranilate (2-aminobenzoic acid), a key metabolite in the breakdown of various aromatic compounds, can proceed through several pathways, with catechol being a common intermediate. frontiersin.org

For this compound, it is hypothesized that initial metabolites could include hydroxylated diamino-fluorenones, where hydroxyl groups are added to the aromatic rings. Deamination could lead to the formation of hydroxy-fluorenones or dihydroxy-fluorenones. If the amino groups are oxidized, nitro-diamino-fluorenones or related compounds could be formed. Subsequent ring cleavage would likely lead to substituted phthalate or catechol derivatives, which would then be channeled into central bacterial metabolism.

Table 2: Potential Metabolites in the Biodegradation of Fluorenones and Aromatic Amines

Parent Compound ClassPotential Intermediate Metabolites
Fluorenone9-Fluorenol, Hydroxy-9-fluorenones, Phthalate, 1-Indanone, 3,4-Dihydrocoumarin nih.govzendy.io
Aromatic AminesCatechol, Aminophenols, Hydroxylated amines, Aminomuconic semialdehydes nih.govfrontiersin.org

Environmental Fate and Transformation Studies of Fluorenone Scaffolds

The environmental fate of a chemical compound is determined by a combination of physical, chemical, and biological processes. For fluorenone and its derivatives, their low water solubility and tendency to adsorb to soil and sediment particles are key factors in their environmental distribution. oup.com

Photodegradation, or the breakdown of compounds by sunlight, can be a significant transformation pathway for PAHs and their derivatives in the environment, particularly in aquatic systems and on surfaces. nih.gov The photochemical reactions of fluorenone have been studied and can lead to the formation of various products. nih.gov

The persistence of these compounds in the environment is largely dependent on the availability of microorganisms capable of degrading them. While many bacteria can degrade the basic fluorene structure, the addition of functional groups like amino groups can alter the rate and extent of biodegradation. In some cases, the presence of certain substituents can make a compound more recalcitrant to microbial attack. The environmental fate of amino-substituted PAHs is an area of active research, as these compounds can be formed from the reduction of nitro-PAHs, which are also common environmental contaminants. nih.gov

For this compound, its environmental fate would be influenced by its water solubility, which may be slightly higher than that of 9-fluorenone due to the polar amino groups. Its adsorption to soil and sediment would still be a significant process. Its persistence would be determined by the ability of local microbial communities to initiate its degradation, a process for which specific data is currently unavailable. It is plausible that this compound could be more or less persistent than the parent 9-fluorenone, depending on how the amino groups affect its bioavailability and susceptibility to enzymatic attack.

Future Perspectives and Unaddressed Research Challenges

Innovation in Green Synthetic Methodologies

The development of environmentally benign synthetic routes for 2,4-diamino-9H-fluoren-9-one is a paramount challenge. Traditional methods for synthesizing fluorenone derivatives often rely on harsh reagents and conditions, such as the use of strong oxidants like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄), which pose toxicity and disposal issues. researchgate.net Future research must prioritize the adoption and innovation of green chemistry principles to mitigate the environmental impact of synthesis.

A significant area for innovation lies in the application of aerobic oxidation. Recent advancements have demonstrated the highly efficient synthesis of various 9-fluorenones from their corresponding 9H-fluorene precursors using air as the oxidant. researchgate.netrsc.org These reactions are often catalyzed by simple, inexpensive bases like potassium hydroxide (B78521) (KOH) in solvents such as tetrahydrofuran (B95107) (THF) and can be performed under mild, ambient conditions. researchgate.netrsc.org A key challenge will be to adapt and optimize these protocols for the specific synthesis of this compound, ensuring high yields and selectivity without side reactions involving the amino functional groups.

Another promising green approach involves phase-transfer catalysis. A patented method for preparing 9-fluorenone (B1672902) from fluorene (B118485) utilizes an alkali catalyst, a crown ether as a phase transfer agent, and an oxygen-containing gas, boasting a near 100% conversion rate and selectivity. google.com The filtrate from this process can be directly recycled, making it an energy-saving and environmentally friendly option. google.com The exploration of similar systems for the synthesis of the target diamino compound could lead to highly efficient and sustainable industrial-scale production.

Future research should also explore the use of plant-based extracts as reducing and stabilizing agents, a technique that has gained traction in the green synthesis of nanoparticles. nih.gov While this is more commonly applied to inorganic nanoparticles, the principles of using biocompatible and renewable resources could inspire novel bio-catalytic or bio-assisted routes for complex organic molecules like this compound.

Green Synthesis ApproachCatalyst/MediumAdvantagesResearch Challenge for this compound
Aerobic Oxidation Potassium Hydroxide (KOH) in THFUses air as a clean oxidant; mild reaction conditions; high yields. researchgate.netrsc.orgOptimizing conditions to prevent oxidation of amino groups; ensuring high regioselectivity.
Phase-Transfer Catalysis Alkali catalyst, Crown etherHigh conversion and selectivity; recyclable solvent system; energy-efficient. google.comInvestigating catalyst and phase-transfer agent compatibility with the diamino-substrate.
Bio-inspired Synthesis Plant extracts, EnzymesUse of renewable resources; environmentally benign; cost-effective. nih.govresearchgate.netIdentifying suitable biological systems for the specific transformations required.

Rational Design of Multi-Functionalized this compound Systems

The strategic functionalization of the this compound scaffold is a critical area for future research, aiming to create novel molecules with tailored properties for specific applications. The two amino groups and the ketone functionality serve as versatile handles for chemical modification, allowing for the rational design of multi-functional systems.

Building upon the known biological activities of other fluorenone derivatives, researchers can design and synthesize novel compounds with enhanced therapeutic potential. For instance, tilorone (B613820), a 2,7-disubstituted fluorenone, is known for its antiviral properties. nih.gov By strategically modifying the 2,4-diamino core, it may be possible to develop new classes of antiviral, antibacterial, or antineoplastic agents. Research into O-aryl-carbamoyl-oxymino-fluorene derivatives has shown that the nature of the substituent significantly influences the antimicrobial spectrum and intensity. nih.gov This underscores the potential for fine-tuning the biological activity of this compound derivatives through rational design.

The design of multi-functional materials for optoelectronics is another promising direction. Fluorene and its derivatives are important building blocks for organic light-emitting diodes (OLEDs). researchgate.net The introduction of specific electron-donating or electron-withdrawing groups onto the this compound backbone could precisely tune the molecule's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and charge transport characteristics. The challenge lies in developing a deep understanding of the structure-property relationships to predict and achieve the desired electronic behavior.

Functionalization StrategyTarget ApplicationDesign RationaleKey Research Challenge
N-Alkylation/Arylation Antimicrobial AgentsModulate lipophilicity and interaction with biological targets.Achieving selective functionalization of the amino groups.
Oxime and Schiff Base Formation Anticancer AgentsIntroduce new pharmacophores with potential for enhanced cytotoxicity. nih.govSynthesis and screening of a diverse library of derivatives to identify lead compounds.
Attachment of Chromophores Organic Electronics (OLEDs)Tune the energy levels (HOMO/LUMO) and emission color. researchgate.netBalancing electronic properties with material stability and processability.

Exploration of Novel Application Domains and Niche Technologies

Beyond established applications in medicine and electronics, the unique properties of this compound could be harnessed for a variety of novel and niche technologies. A significant unaddressed area is its potential as a sensor or molecular probe. The inherent fluorescence of the fluorenone core, combined with the environmentally sensitive amino groups, could be exploited for the detection of specific analytes. For example, the binding of metal ions or small organic molecules to the amino groups could induce a measurable change in the compound's fluorescence emission, forming the basis of a chemosensor.

Another unexplored domain is its use in the development of advanced polymers and materials. The diamino functionality allows this compound to act as a monomer in polymerization reactions. This could lead to the creation of novel polyimides, polyamides, or other high-performance polymers with intrinsic fluorescence, high thermal stability, and unique electronic properties derived from the fluorenone unit. These materials could find applications in aerospace, advanced coatings, and separation membranes.

Furthermore, the potential for this compound to act as a building block in the synthesis of supramolecular structures and metal-organic frameworks (MOFs) remains largely untapped. The nitrogen atoms of the amino groups and the oxygen atom of the ketone can act as coordination sites for metal ions, paving the way for the construction of complex, ordered architectures with porous structures and high surface areas, suitable for gas storage, catalysis, or separation applications.

Integration with Advanced Nanomaterials and Hybrid Systems

The synergy between this compound and advanced nanomaterials represents a frontier in materials science with vast, unaddressed potential. The creation of hybrid systems can lead to materials with emergent properties that surpass those of the individual components.

A key area of exploration is the development of nanoparticle-drug conjugates for targeted therapies. Research has already shown that combining fluorene derivatives with iron oxide nanoparticles can substantially improve their antimicrobial activity against planktonic microorganisms. nih.gov This enhancement is attributed to the high surface area of the nanoparticles and their ability to facilitate the delivery of the active compound. Future work could focus on attaching this compound derivatives to various nanoparticles (e.g., gold, silica, quantum dots) to create targeted drug delivery systems, imaging agents, or theranostic platforms that combine therapeutic and diagnostic functions.

The integration of this compound with carbon-based nanomaterials like graphene or carbon nanotubes could yield novel composites for electronic applications. The fluorenone derivative could be non-covalently attached to the surface of graphene through π-π stacking interactions, modifying the electronic properties of the graphene sheet. Such hybrids could be explored for use in field-effect transistors, sensors, or as components in next-generation solar cells. The challenge will be to control the interface between the organic molecule and the nanomaterial to achieve desired charge transfer and transport properties.

NanomaterialHybrid System ConceptPotential ApplicationUnaddressed Research Challenge
Iron Oxide Nanoparticles Magnetic core-shell structures loaded with fluorenone derivatives. nih.govEnhanced antimicrobial/antibiofilm agents; MRI contrast agents. nih.govOptimizing drug loading and release kinetics; long-term biocompatibility studies.
Gold/Silver Nanoparticles Surface-functionalized nanoparticles with this compound.Targeted drug delivery; biosensors (SERS).Ensuring stability of the conjugate in biological media; controlling nanoparticle size and morphology.
Graphene/Carbon Nanotubes Non-covalent functionalization via π-π stacking.Advanced electronic components; sensors; photovoltaics.Achieving uniform dispersion and controlled interfacial interactions.

Q & A

Q. What protocols ensure reproducibility in synthetic yields across different laboratories?

  • Methodological Answer : Standardize reaction parameters (e.g., solvent purity, catalyst loading) and report detailed procedures, including induction periods and quenching methods. Collaborative round-robin testing validates robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.